Antiproliferative Potency Divergence Between 4-(4-Chlorophenyl)isoquinoline and a Hydroxylated Analog in NEPC Cells
A direct head-to-head comparison within a single SAR study reveals that 4-(4-chlorophenyl)isoquinoline (compound 15) exhibits an IC₅₀ of 85.90 ± 5.53 μM against the neuroendocrine prostate cancer cell line LASCPC-01, whereas the lead compound 1, which bears a 4-hydroxyphenyl substituent, shows a significantly more potent IC₅₀ of 9.27 ± 0.48 μM [1]. This 9.3-fold difference in potency underscores that the 4-chlorophenyl substitution, in isolation, is insufficient for activity and highlights the critical role of additional functionalization for biological efficacy.
| Evidence Dimension | Antiproliferative activity (IC₅₀ in LASCPC-01 NEPC cells) |
|---|---|
| Target Compound Data | IC₅₀ = 85.90 ± 5.53 μM (compound 15, 4-(4-chlorophenyl)isoquinoline) |
| Comparator Or Baseline | Compound 1 (4-(4-hydroxyphenyl)isoquinoline derivative): IC₅₀ = 9.27 ± 0.48 μM |
| Quantified Difference | Target compound is 9.3-fold less potent |
| Conditions | In vitro antiproliferative assay against LASCPC-01 neuroendocrine prostate cancer cells; values reported as mean ± SD of three independent experiments |
Why This Matters
This data informs procurement by demonstrating that the unsubstituted 4-(4-chlorophenyl)isoquinoline scaffold is a valuable negative control or starting point for SAR studies, not a potency-optimized lead, guiding its appropriate use in medicinal chemistry campaigns.
- [1] Wang, Y. et al. Table 3. Molecules. 2024, 29, 4503. View Source
